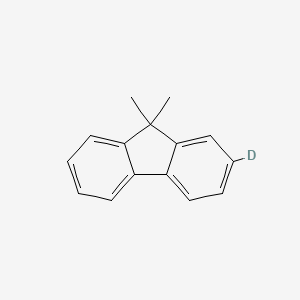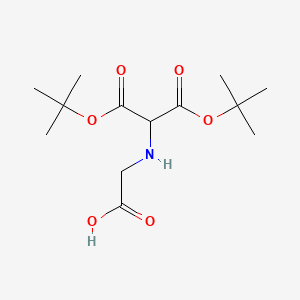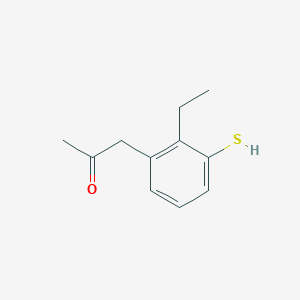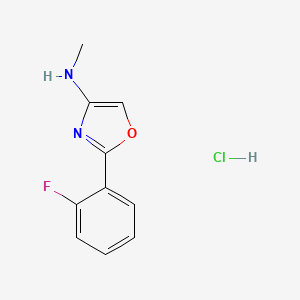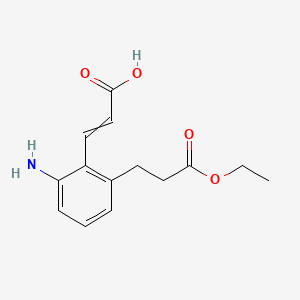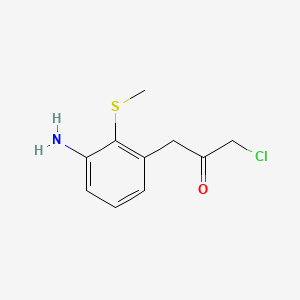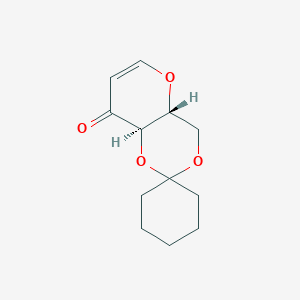
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose is a carbohydrate derivative that has garnered interest in the field of synthetic organic chemistry. This compound is characterized by its unique cyclohexylidene protecting group, which provides stability and specificity in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose typically involves the protection of hydroxyl groups in the carbohydrate backbone. One common method includes the use of cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene acetal. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: This compound is studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose involves its interaction with specific molecular targets and pathways. The cyclohexylidene group provides stability and specificity, allowing the compound to participate in selective reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Anhydro-6-deoxy-D-erythro-hex-1-en-3-ulose: This compound shares a similar carbohydrate backbone but lacks the cyclohexylidene protecting group.
1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-ribo-hex-1-enitol: Another carbohydrate derivative with different protecting groups and functional properties.
Uniqueness
The uniqueness of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose lies in its cyclohexylidene group, which provides enhanced stability and specificity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and various research applications .
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(4aR,8aR)-spiro[4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C12H16O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,10-11H,1-3,5-6,8H2/t10-,11+/m1/s1 |
Clé InChI |
FEWYIKHGBKYLNQ-MNOVXSKESA-N |
SMILES isomérique |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)C(=O)C=CO3 |
SMILES canonique |
C1CCC2(CC1)OCC3C(O2)C(=O)C=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Boc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B14048190.png)
![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)
![(E)-3-(5-Trifluoromethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14048203.png)


